molecular formula C14H12N2O5 B2470004 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid CAS No. 1286713-78-7

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid

Cat. No.: B2470004
CAS No.: 1286713-78-7
M. Wt: 288.259
InChI Key: QLJOARCDJKZJJA-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused to a pyridazinone ring, with a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid typically involves multi-step organic reactions One common route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by its condensation with a suitable pyridazinone precursor

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole and pyridazinone moieties allow it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetic acid
  • 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)butanoic acid

Uniqueness

Compared to similar compounds, 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid offers a unique combination of structural features that enhance its reactivity and potential applications. The presence of the propanoic acid side chain, in particular, provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-8(14(18)19)16-13(17)5-3-10(15-16)9-2-4-11-12(6-9)21-7-20-11/h2-6,8H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJOARCDJKZJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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